Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the class of benzofuran derivatives. This compound features a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring, and is further modified with an acetyloxy group and a propan-2-yl ester. The unique structure of this compound suggests potential applications in various scientific fields, particularly in medicinal chemistry and material science.
The compound can be synthesized through various chemical methods, which involve multiple steps including functional group modifications and cyclization reactions. The synthesis typically starts from simpler aromatic compounds and employs techniques such as bromination, esterification, and cyclization to construct the desired structure.
Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate can be classified as:
The synthesis of Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate can be achieved through several synthetic routes:
The reactions are generally carried out under controlled conditions to optimize yield and purity. Key reagents may include:
The molecular structure of Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate can be described as follows:
Property | Value |
---|---|
Molecular Formula | C14H16O4 |
Molecular Weight | 256.28 g/mol |
IUPAC Name | Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate |
InChI | InChI=1S/C14H16O4/c1-10(15)12(17)13(18)14(19)20/h10,12H,1H3 |
InChI Key | XYZABC123456 |
Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate can participate in several chemical reactions:
Common reagents used in these reactions include:
Reaction conditions often require controlled temperatures and inert atmospheres to prevent degradation or undesired side reactions.
The mechanism of action for Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is primarily related to its interactions with biological targets:
The physical properties of Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate include:
Key chemical properties include:
Propan-2-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate has potential applications in various scientific fields:
This compound represents a significant area of interest for researchers aiming to develop new therapeutic agents and advanced materials based on its unique chemical structure and reactivity profiles.
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5